molecular formula C24H22ClN3O3 B11547239 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

Cat. No.: B11547239
M. Wt: 435.9 g/mol
InChI Key: MMWSYBBWPNOSPO-VULFUBBASA-N
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Description

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a chlorobenzyl group, and a dimethylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.

    Condensation Reaction: The intermediate is then reacted with N-(3,4-dimethylphenyl)-2-oxoacetamide in the presence of a suitable catalyst, such as acetic acid, under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structural features allow it to interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-{4-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide stands out due to the presence of the chlorobenzyl group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H22ClN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethylphenyl)oxamide

InChI

InChI=1S/C24H22ClN3O3/c1-16-3-10-21(13-17(16)2)27-23(29)24(30)28-26-14-18-6-11-22(12-7-18)31-15-19-4-8-20(25)9-5-19/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

MMWSYBBWPNOSPO-VULFUBBASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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